2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole

Catalog No.
S14223348
CAS No.
M.F
C8H5BrClN3S
M. Wt
290.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazo...

Product Name

2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole

IUPAC Name

5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H5BrClN3S

Molecular Weight

290.57 g/mol

InChI

InChI=1S/C8H5BrClN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

JULCVOWWHRPUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)Br

2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring, which incorporates nitrogen and sulfur atoms. This compound belongs to the thiadiazole family, known for its diverse biological activities and applications in medicinal chemistry. The structure features a bromo and chlorophenyl substituent that enhances its chemical reactivity and potential applications in various fields, particularly pharmaceuticals due to the unique electronic properties imparted by these halogen atoms.

The chemical reactivity of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole includes several types of reactions:

  • Oxidation: The amino group can be oxidized to form corresponding amine oxides.
  • Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further derivatization.
  • Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.

2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole exhibits significant biological activity. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Anticancer Activity: The compound may inhibit certain kinases or enzymes involved in cell proliferation, suggesting potential use as an anticancer agent.
  • Antimicrobial Properties: It has shown promise in inhibiting various microbial strains, indicating potential applications in treating infections.

Studies have demonstrated that this compound can effectively bind to proteins involved in signaling pathways, inhibiting enzymatic activities that lead to cell proliferation and survival.

The synthesis of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole typically involves several methods:

  • Cyclization of Thiosemicarbazide: A common method includes the reaction of 2-bromo-5-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to induce cyclization.
  • Acylation Method: Acylation of thiosemicarbazide followed by dehydration is another approach. Common reagents include sulfuric acid or polyphosphoric acid.
  • Oxidative Cyclization: This method involves oxidizing thiosemicarbazones with ferric chloride to yield the desired thiadiazole.

These synthetic routes can be optimized for yield and purity using continuous flow reactors and environmentally friendly solvents.

The applications of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole span various fields:

  • Medicinal Chemistry: Due to its biological activity, it is investigated as a potential drug candidate for cancer treatment and antimicrobial therapies.
  • Agricultural Chemistry: Its properties may also lend themselves to use in developing agrochemicals that target specific pests or diseases.
  • Material Science: As a building block for synthesizing novel materials with specific electronic properties.

Interaction studies have shown that 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole can effectively bind to certain proteins involved in signaling pathways. This binding can inhibit enzymatic activities critical for cell proliferation and survival. These studies are crucial for understanding the compound's therapeutic potential and guiding further development as a drug candidate.

Several compounds share structural similarities with 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleBromine at para positionDifferent electronic effects due to bromine placement
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazoleChlorine instead of brominePotentially lower reactivity compared to brominated analogs
2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazoleMethyl group instead of halogensLacks halogen-induced electronic effects

Uniqueness

The uniqueness of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole lies in the combination of both bromo and chloro substituents on the phenyl ring. This dual substitution enhances its reactivity and specificity compared to similar compounds that may only possess one type of substituent. The presence of these halogen atoms significantly influences its biological activity and potential applications.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

288.90761 g/mol

Monoisotopic Mass

288.90761 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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